molecular formula C5H8BrN3O2S B3021679 3-Bromo-1-(dimethylsulfamoyl)pyrazole CAS No. 500011-84-7

3-Bromo-1-(dimethylsulfamoyl)pyrazole

Cat. No. B3021679
M. Wt: 254.11 g/mol
InChI Key: PYBWMCRVFDXECL-UHFFFAOYSA-N
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Description

3-Bromo-1-(dimethylsulfamoyl)pyrazole is a chemical compound with the molecular formula C5H8BrN3O2S . It has a molecular weight of 254.11 g/mol .


Synthesis Analysis

The synthesis of pyrazole compounds, such as 3-Bromo-1-(dimethylsulfamoyl)pyrazole, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .


Molecular Structure Analysis

The molecular structure of 3-Bromo-1-(dimethylsulfamoyl)pyrazole consists of a pyrazole ring which is a five-membered ring with two nitrogen atoms and three carbon atoms . The pyrazole ring is substituted at the 3rd position by a bromine atom and at the 1st position by a dimethylsulfamoyl group .


Chemical Reactions Analysis

In pyrazoles, there are at least two tautomeric forms arisen from a proton loss or gain. The ratio of each form present in different environments is a function of their equilibrium constants and pKa values .


Physical And Chemical Properties Analysis

3-Bromo-1-(dimethylsulfamoyl)pyrazole is a solid at room temperature . It has a topological polar surface area of 63.6 Ų and a XLogP3-AA value of 0.8 . It has no hydrogen bond donors and four hydrogen bond acceptors .

Scientific Research Applications

3-Bromo-1-(dimethylsulfamoyl)pyrazole is a chemical compound with the CAS Number: 500011-84-7 and a molecular weight of 254.11 . It is a solid substance stored at room temperature .

The compound belongs to the family of pyrazoles, which are simple aromatic ring organic compounds. Pyrazoles have a wide range of applications in various scientific fields :

  • Medicinal Chemistry and Drug Discovery : Pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals . They have been the focus of many techniques due to their frequent use in the synthesis of bioactive chemicals .
  • Agrochemistry : Pyrazoles are used in the development of agrochemicals .
  • Coordination Chemistry : Pyrazoles can form complexes with various metals, contributing to the field of coordination chemistry .
  • Organometallic Chemistry : Pyrazoles are also involved in the synthesis of organometallic compounds .

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

3-bromo-N,N-dimethylpyrazole-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3O2S/c1-8(2)12(10,11)9-4-3-5(6)7-9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBWMCRVFDXECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1C=CC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610493
Record name 3-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-(dimethylsulfamoyl)pyrazole

CAS RN

401462-74-6
Record name 3-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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